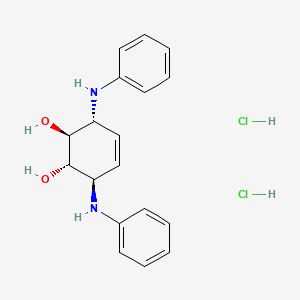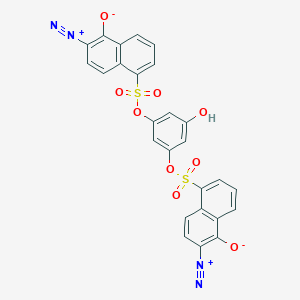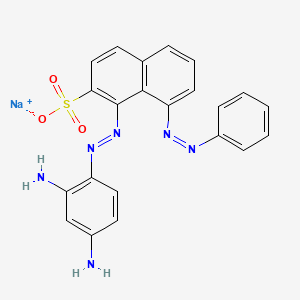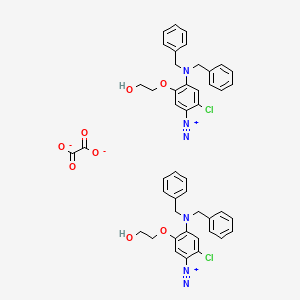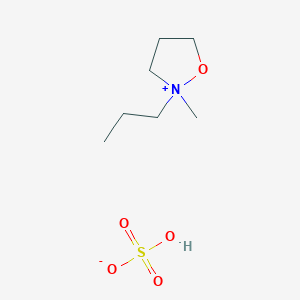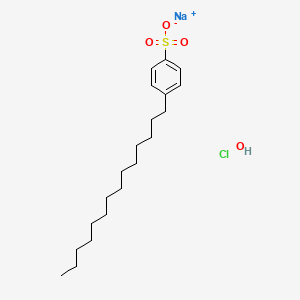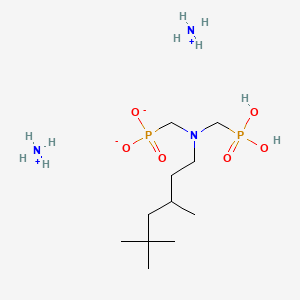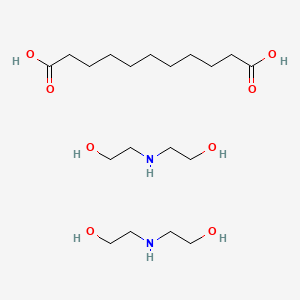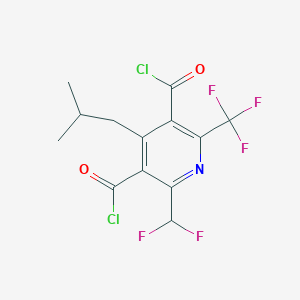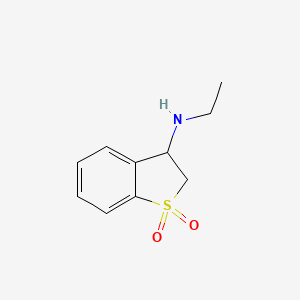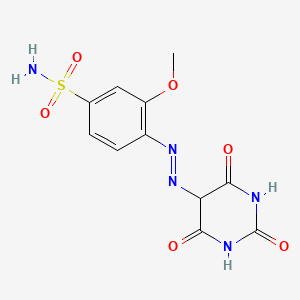
N,N,N',N'-Tetramethyl-N,N'-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including healthcare, agriculture, and water treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out in a solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies related to cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.
Industry: Utilized in water treatment processes to control microbial growth.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Employed in various industrial applications for its surfactant properties.
Uniqueness
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide is unique due to its specific structure, which imparts distinct physicochemical properties. Its longer alkyl chains and phenyl groups contribute to its enhanced lipophilicity and membrane-disrupting capabilities compared to other quaternary ammonium compounds.
Properties
CAS No. |
143171-91-9 |
|---|---|
Molecular Formula |
C40H74Br4N4 |
Molecular Weight |
930.7 g/mol |
IUPAC Name |
3-[dimethyl(4-phenylbutyl)azaniumyl]propyl-[6-[3-[dimethyl(4-phenylbutyl)azaniumyl]propyl-dimethylazaniumyl]hexyl]-dimethylazanium;tetrabromide |
InChI |
InChI=1S/C40H74N4.4BrH/c1-41(2,35-23-37-43(5,6)33-21-17-29-39-25-13-11-14-26-39)31-19-9-10-20-32-42(3,4)36-24-38-44(7,8)34-22-18-30-40-27-15-12-16-28-40;;;;/h11-16,25-28H,9-10,17-24,29-38H2,1-8H3;4*1H/q+4;;;;/p-4 |
InChI Key |
FKTIFANOIIVGQJ-UHFFFAOYSA-J |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCC1=CC=CC=C1)CCC[N+](C)(C)CCCCC2=CC=CC=C2.[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


